Cas no 98665-66-8 (Dregeoside Ga1)
Dregeoside Ga1 structure
Product Name:Dregeoside Ga1
Dregeoside Ga1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dregeoside Ga1
- 7-Chloro-4-iodoquinoline
- [11-Acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy
- 98665-66-8
- AKOS040762532
- Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-beta-D-allopyranosyl-(1-->4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3beta,11alpha,12beta,14beta)-
- B0005-458215
- DTXSID001098024
- 10-(acetyloxy)-7-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-3a-hydroxy-1-(1-hydroxyethyl)-9a,11a-dimethyl-1H,2H,3H,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-11-yl 3-methylbutanoate
- Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-I(2)-D-allopyranosyl-(1a4)-O-2,6-dideoxy-3-O-methyl-I(2)-D-ribo-hexopyranosyl-(1a4)-2,6-dideoxy-3-O-methyl-I(2)-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3I(2),11I+/-,12I(2),14I(2))-
-
- Inchi: 1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3
- Chiave InChI: LLIYLAIGJSAESV-UHFFFAOYSA-N
- Sorrisi: OC12CCC(C(C)O)C1(C)C(C(C1C3(C)CCC(CC3=CCC21)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1C(C(C(C(C)O1)O)OC)O)OC)OC)OC(C)=O)OC(CC(C)C)=O
Proprietà calcolate
- Massa esatta: 940.54
- Massa monoisotopica: 940.54
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 66
- Conta legami ruotabili: 16
- Complessità: 1710
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 23
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 217
- XLogP3: 3.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 904.9±65.0 °C at 760 mmHg
- Punto di infiammabilità: 249.8±27.8 °C
- PSA: 216.59000
- LogP: 4.10750
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
Dregeoside Ga1 Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Dregeoside Ga1 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5293-5 mg |
Dregeoside Ga1 |
98665-66-8 | 5mg |
¥4615.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5293-5mg |
Dregeoside Ga1 |
98665-66-8 | 5mg |
¥ 11250 | 2024-07-20 | ||
| TargetMol Chemicals | TN5293-5 mg |
Dregeoside Ga1 |
98665-66-8 | 98% | 5mg |
¥ 11,250 | 2023-07-11 | |
| TargetMol Chemicals | TN5293-1 mL * 10 mM (in DMSO) |
Dregeoside Ga1 |
98665-66-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11250 | 2023-09-15 | |
| TargetMol Chemicals | TN5293-1 ml * 10 mm |
Dregeoside Ga1 |
98665-66-8 | 1 ml * 10 mm |
¥ 11250 | 2024-07-20 | ||
| A2B Chem LLC | AI65730-5mg |
Dregeoside Ga1 |
98665-66-8 | 93.0% | 5mg |
$594.00 | 2024-07-18 | |
| A2B Chem LLC | AI65730-1mg |
Dregeoside Ga1 |
98665-66-8 | >93% | 1mg |
$637.00 | 2023-12-29 |
Dregeoside Ga1 Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
98665-66-8 (Dregeoside Ga1) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso